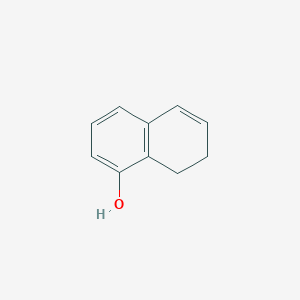

1-Naphthalenol, 7,8-dihydro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Naphthalenol, 7,8-dihydro-, also known as 1-Naphthalenol, 7,8-dihydro-, is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Naphthalenol, 7,8-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Naphthalenol, 7,8-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

It’s known that many naphthoquinones, a class of compounds to which 7,8-dihydronaphthalen-1-ol belongs, interact with cellular targets and induce changes through redox reactions .

Biochemical Pathways

Naphthoquinones are known to interfere with mitochondrial function, leading to the generation of reactive oxygen species (ROS), which can affect various biochemical pathways .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

Naphthoquinones are known to induce oxidative stress in cells, which can lead to various cellular responses, including apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 7,8-dihydronaphthalen-1-ol. Specific studies on these aspects are lacking .

Análisis Bioquímico

Biochemical Properties

The compound is used as a reference standard in pharmaceutical testing , suggesting it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its use in pharmaceutical testing , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Actividad Biológica

1-Naphthalenol, 7,8-dihydro- (CAS No. 51927-48-1), is a compound of interest due to its diverse biological activities. This article explores its molecular characteristics, mechanisms of action, and various biological effects supported by research findings.

Molecular Characteristics

- Molecular Formula : C10H10O

- Molecular Weight : 146.19 g/mol

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 1

The compound is known for its structural features that allow it to participate in significant biochemical interactions, particularly through redox reactions involving naphthoquinones, a related class of compounds .

1-Naphthalenol, 7,8-dihydro- exhibits its biological activity primarily through:

- Redox Reactions : The compound interacts with cellular targets leading to changes in cellular functions via oxidative stress mechanisms. It has been shown to generate reactive oxygen species (ROS), which can affect mitochondrial function and induce apoptosis in cells .

- Biochemical Pathways : The compound's interaction with various biochemical pathways has been documented. It can interfere with normal cellular processes by inducing oxidative stress and altering metabolic functions .

Antioxidant Properties

Research indicates that 1-Naphthalenol, 7,8-dihydro- exhibits significant antioxidant properties. It has been evaluated for its ability to scavenge free radicals and mitigate oxidative damage in cellular systems. This activity is crucial for potential therapeutic applications in diseases where oxidative stress plays a role .

Cytotoxic Effects

Studies have demonstrated that the compound can induce cytotoxic effects in certain cancer cell lines. The mechanism involves the generation of ROS, leading to apoptosis and cell cycle arrest. This property makes it a candidate for further investigation in cancer therapeutics .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating potential applications in managing inflammatory diseases .

Data Summary Table

| Biological Activity | Mechanism of Action | Research Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals | Significant reduction of oxidative damage |

| Cytotoxicity | Induces ROS and apoptosis | Effective against certain cancer cell lines |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduction in inflammation markers |

Case Studies

Several studies have explored the biological activities of 1-Naphthalenol, 7,8-dihydro-. Here are notable examples:

- Antioxidant Study : A study conducted on human fibroblast cells demonstrated that treatment with 1-Naphthalenol significantly decreased intracellular ROS levels and protected against oxidative stress-induced apoptosis .

- Cancer Cell Line Research : In a comparative study using various cancer cell lines (e.g., HeLa and MCF-7), 1-Naphthalenol was found to induce apoptosis through mitochondrial pathways, showing promise as an anticancer agent .

- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory conditions .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

1-Naphthalenol, 7,8-dihydro- has been identified for its anti-inflammatory effects. Research indicates that it can inhibit inflammatory pathways, making it a candidate for developing therapeutic agents for conditions like arthritis and other inflammatory diseases.

Neuroprotective Effects

The compound exhibits potential as an inhibitor of enzymes such as acetylcholinesterase and carbonic anhydrase. These properties suggest its utility in treating neurodegenerative disorders like Alzheimer's disease by enhancing cholinergic signaling .

1-Naphthalenol, 7,8-dihydro- has demonstrated various biological activities:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, mitigating oxidative stress in cellular systems. This property is crucial for potential therapeutic applications aimed at oxidative damage prevention.

- Antimicrobial Properties : Studies have indicated that related naphthalene derivatives possess antimicrobial effects against various bacteria and fungi, suggesting similar potential for 1-Naphthalenol, 7,8-dihydro- .

Applications in Organic Synthesis

In organic chemistry, 1-Naphthalenol, 7,8-dihydro- serves as an important intermediate for synthesizing other chemical compounds. It can participate in reactions leading to the formation of complex organic molecules used in pharmaceuticals and dyes .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1-Naphthalenol, 7,8-dihydro-, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Naphthol | Hydroxy naphthalene | Strong antioxidant properties |

| 2-Naphthol | Hydroxy naphthalene | Different solubility and reactivity |

| β-Naphthol | Hydroxy naphthalene | Used in dyes and pigments |

| 5,6-Dihydronaphthalene | Saturated naphthalene | Lacks hydroxyl group; mainly used in synthetic routes |

| 1-Hydroxynaphthalene | Hydroxy naphthalene | Similar reactivity but different biological activity |

Neuroprotective Research

A study evaluated the neuroprotective effects of various naphthalene derivatives including 1-Naphthalenol, 7,8-dihydro-. The results highlighted its potential to inhibit neuroinflammation and oxidative stress markers in neuronal cell lines .

Antimicrobial Efficacy

In vitro investigations assessed the antimicrobial activity of related compounds against pathogens such as Staphylococcus aureus and Candida albicans. The findings suggest that derivatives of naphthalene can significantly inhibit microbial growth .

Propiedades

IUPAC Name |

7,8-dihydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1,3-5,7,11H,2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNUOUOMYPMVSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51927-48-1 |

Source

|

| Record name | 7,8-Dihydronaphthalen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051927481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-DIHYDRONAPHTHALEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8M711A3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.